

An In-depth Technical Guide to Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-fluoro-4-methylbenzoate*

Cat. No.: *B1362426*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **Ethyl 2-fluoro-4-methylbenzoate**, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a fluorine atom and a methyl group on the benzoate ring offers unique electronic and steric properties, making it a valuable building block in medicinal chemistry and material science.

Core Molecular Data

The fundamental physicochemical properties of **Ethyl 2-fluoro-4-methylbenzoate** are summarized below, providing a quantitative basis for its application in chemical synthesis and analysis.

Property	Value	Reference
Molecular Weight	182.19 g/mol	[1]
Molecular Formula	C ₁₀ H ₁₁ FO ₂	[1]
CAS Number	500579-61-3	[1]
Appearance	Colorless to pale yellow liquid	
Canonical SMILES	CCOC(=O)c1ccc(C)cc1F	
InChI	InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3	

Molecular Structure

Ethyl 2-fluoro-4-methylbenzoate is an aromatic ester. The structure consists of a central benzene ring substituted with four different groups at positions 1, 2, and 4. An ethyl ester group (-COOCH₂CH₃) is attached to the first carbon, a fluorine atom (-F) to the second, and a methyl group (-CH₃) to the fourth. The presence of the electronegative fluorine atom at the ortho position to the ester group significantly influences the molecule's electronic properties and reactivity.

Experimental Protocols: Synthesis

The synthesis of **Ethyl 2-fluoro-4-methylbenzoate** is typically achieved through the esterification of its corresponding carboxylic acid precursor, 2-fluoro-4-methylbenzoic acid.

Synthesis of 2-Fluoro-4-methylbenzoic Acid

A common route to the precursor, 2-fluoro-4-methylbenzoic acid, involves the ortho-lithiation of 3-fluorotoluene followed by carboxylation.

Methodology:

- Lithiation: 4-Bromo-3-fluorotoluene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

- A solution of n-butyllithium (n-BuLi) in hexanes (typically 2.5 M, 1.1 eq) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation.
- Carboxylation: The resulting aryllithium species is then quenched by pouring it over an excess of crushed solid carbon dioxide (dry ice).
- Work-up: The reaction mixture is allowed to warm to room temperature. Water is added, and the aqueous layer is separated and acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
- Purification: The crude 2-fluoro-4-methylbenzoic acid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Esterification to Ethyl 2-fluoro-4-methylbenzoate

The conversion of 2-fluoro-4-methylbenzoic acid to its ethyl ester is a standard Fischer esterification.

Methodology:

- Reaction Setup: 2-Fluoro-4-methylbenzoic acid (1.0 eq) is dissolved in an excess of absolute ethanol, which acts as both the solvent and a reactant.
- Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (PTSA), is added to the solution.
- Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

- Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is evaporated to yield the crude **Ethyl 2-fluoro-4-methylbenzoate**. Further purification can be achieved by vacuum distillation.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the starting material to the final product.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **Ethyl 2-fluoro-4-methylbenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 500579-61-3: ethyl 2-fluoro-4-methylbenzoate [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-fluoro-4-methylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362426#ethyl-2-fluoro-4-methylbenzoate-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com